molecular formula C21H28N2O2 B5534270 1-(2,3-dimethoxybenzyl)-4-(4-methylbenzyl)piperazine

1-(2,3-dimethoxybenzyl)-4-(4-methylbenzyl)piperazine

Cat. No. B5534270
M. Wt: 340.5 g/mol
InChI Key: VLQMBGDLVQFUEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of piperazine derivatives, including those similar to 1-(2,3-dimethoxybenzyl)-4-(4-methylbenzyl)piperazine, involves multi-step chemical processes. For instance, the synthesis of related piperazine compounds has been reported through methods such as salification, monosubstitution reactions, and separation by specific acids, with overall yields reaching up to 83% (Jian, 2011). Such methods indicate the complexity and efficiency of synthesizing piperazine derivatives.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by various spectroscopic techniques, including IR, 1H NMR, and mass spectrometry. For example, studies have detailed the molecular structure characterization through these methods, providing insights into the compound's framework and confirming its identity (Subashini & Periandy, 2017). Such analyses are crucial for understanding the chemical nature and potential interactions of the compound.

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, highlighting their reactivity and potential utility in further chemical synthesis or applications. For instance, regioisomeric bromodimethoxy benzyl piperazines, which share structural similarities with the target compound, exhibit distinct analytical profiles upon GC-MS and FT-IR analysis, indicating their unique chemical behaviors (Abdel-Hay, Deruiter, & Clark, 2014).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, crystallinity, and polymorphism, are key to their application and handling. Research has shown that certain piperazine compounds can form polymorphic crystalline forms with different hydrogen-bonding networks, influencing their solubility and stability (Weatherhead-Kloster et al., 2005).

Chemical Properties Analysis

The chemical properties of piperazine derivatives, including reactivity with other substances, potential for forming derivatives, and interactions with biological receptors, are of significant interest. For example, the synthesis and investigation of novel piperazine compounds with low lipophilicity for imaging σ1 receptors in the brain suggest a potential for medical imaging applications (He et al., 2017).

properties

IUPAC Name

1-[(2,3-dimethoxyphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2/c1-17-7-9-18(10-8-17)15-22-11-13-23(14-12-22)16-19-5-4-6-20(24-2)21(19)25-3/h4-10H,11-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQMBGDLVQFUEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)CC3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dimethoxybenzyl)-4-(4-methylbenzyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.